N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Fragment-based drug discovery Physicochemical property optimization Lead-likeness

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094444-23-1, molecular formula C12H16N2O, MW 204.27 g/mol) is a synthetic small-molecule fragment belonging to the 1,2,3,4-tetrahydroquinoline-6-carboxamide class. It is designated as Ligand of Interest A1BFI in the Protein Data Bank and has been co-crystallized with two distinct protein targets—Enterovirus D68 3Dpol RNA-dependent RNA polymerase (PDB 13ZG) and murine TRIM21 PRYSPRY domain (PDB 7HM9)—as part of PanDDA fragment screening campaigns conducted at the Diamond Light Source XChem facility.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1094444-23-1
Cat. No. B1372955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
CAS1094444-23-1
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=C(C=C1)NCCC2
InChIInChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyWKHXWPZSIXHQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094444-23-1): Structural Identity and Fragment-Based Screening Provenance


N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094444-23-1, molecular formula C12H16N2O, MW 204.27 g/mol) is a synthetic small-molecule fragment belonging to the 1,2,3,4-tetrahydroquinoline-6-carboxamide class [1]. It is designated as Ligand of Interest A1BFI in the Protein Data Bank and has been co-crystallized with two distinct protein targets—Enterovirus D68 3Dpol RNA-dependent RNA polymerase (PDB 13ZG) and murine TRIM21 PRYSPRY domain (PDB 7HM9)—as part of PanDDA fragment screening campaigns conducted at the Diamond Light Source XChem facility [2][3]. The compound is cataloged in ChEMBL (CHEMBL4538306, Max Phase: Preclinical) and PubChem (CID 43142509), with six associated bioactivity records in ChEMBL spanning antibacterial and target-based assays [4][5]. It is commercially available from multiple vendors at 95% purity as a research-grade screening compound or building block .

Why N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide Cannot Be Interchanged with Other Tetrahydroquinoline-6-carboxamides


Within the 1,2,3,4-tetrahydroquinoline-6-carboxamide class, seemingly minor variations in amide substitution and ring position produce discrete differences in hydrogen-bonding capacity, lipophilicity, and target engagement profiles that preclude generic substitution. The N,N-dimethyl substitution on the carboxamide of this compound eliminates one hydrogen bond donor relative to the primary amide analog (CAS 1016689-72-7, HBD count = 2 vs. 1) while maintaining two hydrogen bond acceptors, altering both physicochemical and pharmacophoric properties [1]. Critically, this specific compound has been crystallographically validated as a fragment hit against two structurally distinct protein targets—EV-D68 3Dpol and TRIM21—through independent PanDDA fragment screening campaigns [2][3]. The primary amide analog (CAS 1016689-72-7) and the regioisomeric N,N-dimethyl-7-carboxamide have no equivalent crystallographically confirmed binding data in the PDB, meaning that substitution with these analogs forfeits the experimentally validated target engagement that constitutes the primary scientific rationale for selecting this compound [4]. In fragment-based drug discovery, the combination of validated binding poses and defined electron density provides actionable starting points for structure-guided optimization that cannot be assumed to transfer to even closely related analogs [5].

Quantitative Differentiation Evidence for N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide vs. Closest Analogs


Hydrogen Bond Donor Count Reduction: N,N-Dimethyl vs. Primary Amide Analog Confers Distinct Physicochemical Profile

The N,N-dimethyl substitution eliminates one hydrogen bond donor (HBD) relative to the primary amide analog 1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1016689-72-7), while retaining two hydrogen bond acceptors (HBA). This shifts the compound toward better compliance with fragment physicochemical guidelines, where lower HBD count is associated with improved permeability and reduced promiscuity [1][2].

Fragment-based drug discovery Physicochemical property optimization Lead-likeness

Crystallographically Validated Binding to EV-D68 3Dpol: This Compound vs. Primary Amide Analog Lacking PDB Evidence

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been co-crystallized with EV-D68 3Dpol at 1.34 Å resolution (PDB 13ZG), with PanDDA-validated electron density supporting ligand placement (RSCC = 0.796 for the best-fitted instance A_513; occupancy = 0.86) [1][2]. By contrast, the primary amide analog (CAS 1016689-72-7) has no crystallographically confirmed binding to any viral polymerase target deposited in the PDB [3].

Antiviral drug discovery Enterovirus D68 RNA-dependent RNA polymerase Fragment screening

Dual-Target Crystallographic Engagement: TRIM21 and EV-D68 3Dpol Binding vs. Single-Target or Unvalidated Analogs

This compound is a validated fragment hit against two structurally unrelated protein targets: the PRYSPRY domain of murine TRIM21 (PDB 7HM9) and EV-D68 3Dpol (PDB 13ZG), both from independent PanDDA fragment screening campaigns at the Diamond XChem facility [1][2]. The TRIM21 binding is of particular note given TRIM21's emerging role as an E3 ligase handle for PROTAC design and targeted protein degradation strategies [3]. The primary amide analog, N-methyl analog, and N,2-dimethyl analog (CAS 1706443-03-9) lack validated crystallographic binding data against either of these targets in the PDB [4].

TRIM21 E3 ubiquitin ligase Targeted protein degradation PROTAC design

Lipophilicity Differentiation: N,N-Dimethyl Substitution Increases cLogP by ~1.5 Log Units vs. Primary Amide Analog

The N,N-dimethyl substitution increases the computed lipophilicity (XLogP3-AA = 1.8) compared to the primary amide analog 1,2,3,4-tetrahydroquinoline-6-carboxamide, which has a lower predicted logP due to its additional H-bond donor capacity and smaller molecular surface area [1][2]. This lipophilicity increase is moderate and keeps the compound within fragment-appropriate logP range (typically < 3), while the commercially reported LogP value of 1.23 (ChemSpace) provides an alternative experimentally aligned estimate [3].

Lipophilicity Fragment optimization Ligand efficiency Physicochemical property

Fragment Library Provenance: Inclusion in the DSI-Poised Fragment Library and Multi-Campaign Screening Data Availability

This compound is a component of the DSI-Poised Fragment Library (768 compounds), a well-characterized commercial fragment collection sold by Enamine and extensively used in crystallographic fragment screening campaigns at the Diamond Light Source XChem facility [1][2]. Its inclusion in multiple independent PanDDA group depositions (13ZG for EV-D68 3Dpol; 7HM9 for TRIM21) demonstrates reproducible crystallographic hit behavior across different protein systems [3][4]. The primary amide analog and the N,2-dimethyl analog are not components of the DSI-Poised Library and lack equivalent multi-campaign screening provenance.

Fragment library DSI-Poised Library PanDDA XChem screening

Validated Research and Procurement Application Scenarios for N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide


Fragment-to-Lead Optimization Against Enterovirus D68 RNA-Dependent RNA Polymerase (3Dpol)

This compound is a crystallographically validated fragment hit against EV-D68 3Dpol at 1.34 Å resolution (PDB 13ZG), with well-defined electron density (RSCC = 0.796) and high occupancy (0.86) [1]. The co-crystal structure provides atomic-level detail of the binding pose, enabling structure-guided fragment growing, merging, or linking strategies. EV-D68 is a respiratory pathogen associated with acute flaccid myelitis, and its 3Dpol represents a validated antiviral target with no approved direct-acting antivirals [2]. Researchers should procure this compound as a reference fragment hit for SAR expansion campaigns and as a positive control for biochemical or biophysical assays measuring 3Dpol binding.

E3 Ligase Fragment Screening and PROTAC Warhead Development Targeting TRIM21

The compound has been validated as a fragment hit against the PRYSPRY domain of murine TRIM21 (PDB 7HM9), an E3 ubiquitin ligase with emerging importance as a handle for PROTAC (PROteolysis TArgeting Chimera) design and targeted protein degradation [1][2]. TRIM21 functions as an intracellular antibody receptor and mediates antibody-dependent intracellular neutralization, making it a therapeutically relevant ligase for degrading extracellular targets brought into cells via antibody-mediated uptake [3]. This fragment provides a crystallographically characterized starting point for developing TRIM21-recruiting PROTAC warheads—an application scenario not addressable with the primary amide or N,2-dimethyl analogs that lack validated TRIM21 binding data.

Physicochemical Reference Standard for Tetrahydroquinoline Fragment Optimization

With well-characterized physicochemical properties (MW 204.27, cLogP 1.8, HBD = 1, HBA = 2, rotatable bonds = 1, PSA = 32 Ų, Fsp³ = 0.416) [1][2], this compound occupies an attractive region of fragment chemical space—compliant with the Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [3]. Its balanced property profile makes it a useful reference standard for benchmarking fragment libraries, calibrating solubility and permeability assays, and establishing baseline ligand efficiency metrics (LE, LLE, LELP) against which optimized analogs can be compared during medicinal chemistry campaigns.

Multi-Target Fragment Screening Panel Component for Academic and Industrial Screening Collections

Having demonstrated crystallographically confirmed binding to two structurally unrelated proteins (a viral polymerase and an E3 ubiquitin ligase) in independent screening campaigns at a major synchrotron facility [1][2], this DSI-Poised Library member is a qualified addition to institutional fragment screening collections. Its multi-target hit behavior, while requiring careful assessment of potential promiscuity, provides opportunities for discovering cryptic binding sites, allosteric pockets, or protein-protein interaction surfaces across diverse target classes. Procurement as part of a curated fragment library maximizes the probability of obtaining actionable hits in future crystallographic or biophysical screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.